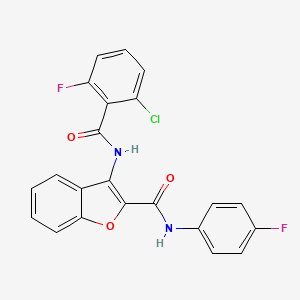

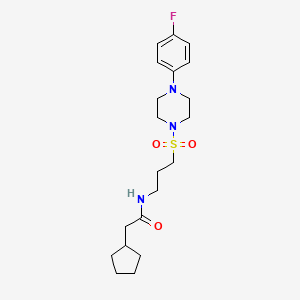

![molecular formula C20H17N3O6S3 B2491045 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 864977-22-0](/img/structure/B2491045.png)

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This exploration focuses on the chemical and physical properties, synthesis methods, and molecular structure analyses of compounds similar to "(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide". Due to the specificity and complexity of this compound, the research will draw on studies of related benzo[b]thiophene derivatives and their reactions.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves complex organic reactions, including decarboxylation and esterification processes, to achieve the desired functionalized compounds. For example, the preparation of isomeric benzo[b]thiophene-2-carboxylic acids and their subsequent transformation into various derivatives demonstrates the intricate steps involved in synthesizing such compounds (Campaigne & Abe, 1975).

Molecular Structure Analysis

Detailed structural analyses of benzo[b]thiophene derivatives reveal insights into their molecular conformations and the impact of substituents on their supramolecular aggregation. For instance, studies on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have shown how different substituents influence molecular conformations and interactions (Sagar et al., 2018).

Chemical Reactions and Properties

Reactions involving benzo[b]thiophene derivatives, such as nitration and substitution reactions, are crucial for modifying the chemical properties of these compounds. Research into the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives highlights the complexity of achieving specific substitution patterns, which are pivotal for the compound's functionality (Cooper & Scrowston, 1971).

Scientific Research Applications

Inhibition of Cell Adhesion Molecules

A key application of similar benzo[b]thiophene derivatives is in inhibiting cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These compounds, including ones like PD 144795, have shown the potential to decrease the adherence of neutrophils to activated endothelial cells, indicating a role in inflammation and immune response modulation (Boschelli et al., 1995).

Synthesis and Cytotoxic Activity in Cancer Cell Lines

Another area where related compounds have been studied is in the synthesis of derivatives like N-[2-(Dimethylamino)ethyl] Carboxamide Derivatives, which exhibit growth inhibition properties in various cancer cell lines. This suggests the potential use of these compounds in cancer research and treatment (Bu et al., 2000).

Antibacterial Activity

Some derivatives of benzo[b]thiophene, like those synthesized by Havaldar et al. (2004), have demonstrated antibacterial activity against strains such as S. aureus and E. coli. This indicates the potential application of these compounds in developing new antibacterial agents (Havaldar et al., 2004).

Anti-Inflammatory and Analgesic Agents

Compounds derived from benzo[b]thiophene have been found to possess significant anti-inflammatory and analgesic activities. These derivatives have been shown to inhibit cyclooxygenase enzymes and exhibit analgesic and anti-inflammatory effects in pharmacological screenings (Abu‐Hashem et al., 2020).

Antimicrobial and Docking Studies

Derivatives of benzo[b]thiophene have also been studied for their antimicrobial properties and their potential interaction with biological targets through docking studies. These studies provide insights into the mechanism of action of these compounds and their potential therapeutic applications (Talupur et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S3/c1-29-8-7-22-15-5-4-14(32(2,27)28)11-17(15)31-20(22)21-19(24)18-10-12-9-13(23(25)26)3-6-16(12)30-18/h3-6,9-11H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLPAJBKQKCCIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-{[(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2490965.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)

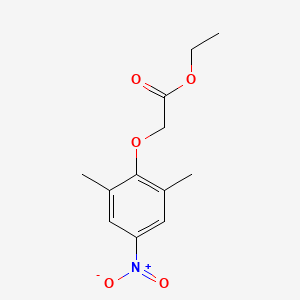

![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2490970.png)

![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)

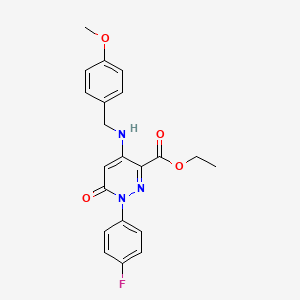

![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)

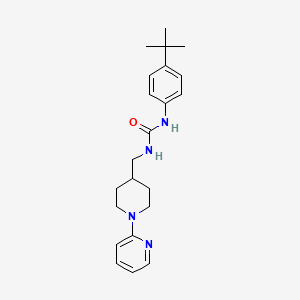

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)

![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)